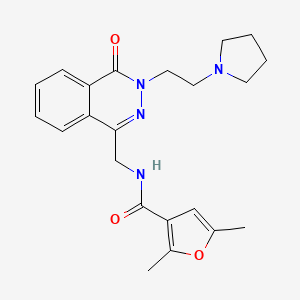

2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a complex chemical compound with potential applications across multiple scientific disciplines. It features a unique combination of functional groups, including furan, pyrrolidine, and phthalazinone, which contribute to its diverse chemical reactivity and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Step Formation of the Furan-3-carboxamide Backbone: : The synthesis typically begins with the formation of the furan-3-carboxamide backbone via cyclization reactions involving appropriate starting materials such as aldehydes or ketones.

Attachment of Dimethyl Groups:

Incorporation of the Phthalazinone Moiety: : The phthalazinone fragment can be synthesized separately by reacting hydrazine with phthalic anhydride followed by cyclization.

Coupling Steps: : The final steps involve coupling the pre-formed phthalazinone derivative with the furan-3-carboxamide scaffold through a condensation reaction facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

The large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using continuous flow reactors or automated synthesis platforms to ensure reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially modifying the pyrrolidine or phthalazinone moieties.

Reduction: : Reduction reactions can affect the carbonyl groups, converting them to alcohols or other reduced forms.

Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the methyl groups or the furan ring.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents (like chlorine or bromine), or nucleophiles (such as amines or thiols).

Major Products

The products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of phthalazinones have been shown to inhibit cancer cell proliferation. A study demonstrated that certain phthalazine derivatives could effectively inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Research on related pyrazole compounds has shown promising results in inhibiting HCV RNA replication .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The synthesis typically includes:

- Formation of the phthalazine core.

- Introduction of the pyrrolidine moiety.

- Modification to achieve the final carboxamide structure.

Research has also focused on synthesizing analogs that retain biological activity while potentially improving pharmacokinetic properties .

Case Studies and Research Findings

Mecanismo De Acción

The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and phthalazinone groups suggests potential binding to protein active sites or involvement in signal transduction pathways. Detailed studies would be required to elucidate the exact pathways and interactions at the molecular level.

Comparación Con Compuestos Similares

2,5-dimethyl-N-((4-oxo-3-(2-aminopropyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Similar backbone but different substituents affecting biological activity.

2,5-dimethyl-N-((4-oxo-3-ethyl-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Differing alkyl chain length influencing reactivity.

2,5-dimethyl-N-((4-oxo-3-(2-piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Another structural variant, showing the impact of different nitrogen-containing rings.

Each of these compounds presents slight variations in structure, highlighting the unique chemical and biological properties of 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide and showcasing its unique characteristics in research and application.

Hope this helps!

Actividad Biológica

2,5-Dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Furan and Phthalazinone Moieties : These structures are often associated with various biological activities.

- Pyrrolidine Ring : Known for enhancing biological activity through interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds containing furan and phthalazinone structures. For instance:

- In Vitro Studies : Compounds with similar scaffolds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antimycobacterial effects against Mycobacterium tuberculosis .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| M. tuberculosis | 8 µg/mL |

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

- PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy for DNA repair mechanisms .

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives of phthalazinones and evaluated their biological activities. The derivatives showed promising results against various cancer cell lines, indicating that modifications at specific positions could enhance potency .

- Toxicity Assessment : In assessing the toxicity of related compounds, hemolytic assays indicated that some derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile .

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-15-13-19(16(2)29-15)21(27)23-14-20-17-7-3-4-8-18(17)22(28)26(24-20)12-11-25-9-5-6-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDKVMJCLCIHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.